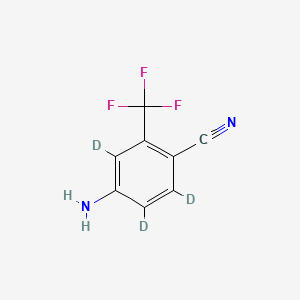

5-Amino-2-cyanobenzotrifluoride-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-2-cyanobenzotrifluoride-d3: is a deuterated derivative of 5-Amino-2-cyanobenzotrifluoride. This compound is characterized by the presence of a trifluoromethyl group, an amino group, and a cyano group attached to a benzene ring. The deuterium atoms replace the hydrogen atoms in the benzene ring, making it useful in various scientific applications, particularly in the field of spectroscopy and analytical chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-cyanobenzotrifluoride-d3 typically involves the introduction of deuterium atoms into the benzene ring of 5-Amino-2-cyanobenzotrifluoride. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes, where the compound is synthesized in bulk quantities. The process ensures high purity and isotopic labeling efficiency, which is crucial for its applications in research and industry .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The amino group in 5-Amino-2-cyanobenzotrifluoride-d3 can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: The cyano group can engage in coupling reactions, forming new carbon-carbon bonds

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogens and nitrating agents under acidic or basic conditions.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed

Major Products Formed:

Substitution Products: Various substituted derivatives depending on the electrophile used.

Oxidation Products: Oxidized forms of the amino and cyano groups.

Reduction Products: Reduced forms of the cyano group, potentially forming amines

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Amino-2-cyanobenzotrifluoride-d3 is used as a building block in organic synthesis, particularly in the development of fluorinated compounds and pharmaceuticals .

Biology and Medicine: The compound’s deuterated form is valuable in metabolic studies and drug development, where it helps in tracing metabolic pathways and understanding drug interactions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals .

Wirkmechanismus

The mechanism of action of 5-Amino-2-cyanobenzotrifluoride-d3 involves its interaction with various molecular targets, depending on the specific application. In metabolic studies, the deuterium atoms serve as tracers, allowing researchers to track the compound’s distribution and transformation within biological systems. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and enzymes .

Vergleich Mit ähnlichen Verbindungen

5-Amino-2-cyanobenzotrifluoride: The non-deuterated form of the compound.

4-Amino-2-cyanobenzotrifluoride: A positional isomer with the amino group at the 4-position.

5-Amino-2-cyanobenzotrifluoride-d2: A partially deuterated form with two deuterium atoms

Uniqueness: 5-Amino-2-cyanobenzotrifluoride-d3 is unique due to its complete deuteration, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly useful in analytical applications where precise isotopic labeling is required .

Biologische Aktivität

5-Amino-2-cyanobenzotrifluoride-d3 (CAS No. 1329792-44-0) is a deuterated derivative of 5-amino-2-cyanobenzotrifluoride, characterized by its trifluoromethyl group and amino functionality. This compound has garnered attention in the fields of medicinal chemistry and drug development due to its potential biological activities, particularly in cancer research and as a labeling reagent in organic synthesis.

- Molecular Formula : C₈H₅F₃N₂

- Molar Mass : 186.13 g/mol

- Melting Point : 136-140°C

- Solubility : Slightly soluble in DMSO and methanol

- Appearance : Solid, light beige to light orange color

- Storage Conditions : Hygroscopic; should be stored in a refrigerator under an inert atmosphere

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes involved in cancer pathways. The trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its bioavailability and interaction with cellular membranes.

Potential Mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and are also relevant in cancer cell proliferation.

- Modulation of Signaling Pathways : The compound may affect signaling pathways related to apoptosis and cell cycle regulation, contributing to its anticancer properties.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer Activity | Inhibition of tumor cell growth | |

| Enzyme Inhibition | Potential inhibition of DNA gyrase | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines |

Case Studies

- Anticancer Properties :

- A study evaluated the cytotoxic effects of various amino-substituted benzonitriles, including this compound, on human cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.

- Enzyme Interaction Studies :

- Research demonstrated that compounds with similar structures effectively inhibited bacterial DNA gyrase. Given the structural similarities, it is hypothesized that this compound may exhibit comparable inhibitory effects.

Synthesis and Applications

This compound can be synthesized through various organic reactions involving trifluoromethylation and subsequent amination processes. Its applications extend beyond medicinal chemistry; it serves as a labeling reagent in proteomics research, aiding in the identification and quantification of proteins.

Eigenschaften

IUPAC Name |

4-amino-2,3,5-trideuterio-6-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3H,13H2/i1D,2D,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDYLCUKSLBUHO-CBYSEHNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)C(F)(F)F)[2H])N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.